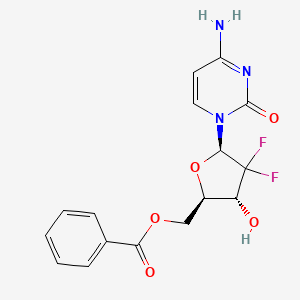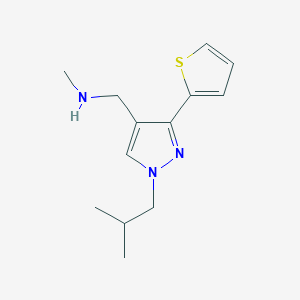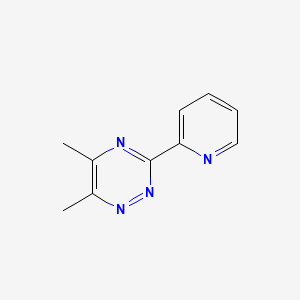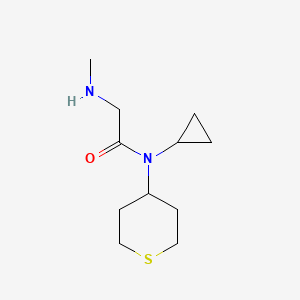
Gemcitabine 5-Benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gemcitabine 5-Benzoate is a derivative of Gemcitabine, a nucleoside analog used as a chemotherapeutic agent. Gemcitabine itself is known for its efficacy in treating various types of cancer, including pancreatic, lung, breast, and ovarian cancers . The benzoate derivative is designed to enhance the pharmacokinetic properties of Gemcitabine, potentially improving its stability and bioavailability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gemcitabine 5-Benzoate typically involves the protection of the hydroxyl groups on the ribose moiety of Gemcitabine. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to form the benzoate ester . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Gemcitabine 5-Benzoate undergoes various chemical reactions, including:
Hydrolysis: The benzoate ester can be hydrolyzed back to Gemcitabine under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Gemcitabine.
Oxidation and Reduction: Various oxidized or reduced forms of the benzoate ester.
Applications De Recherche Scientifique
Gemcitabine 5-Benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery and efficacy of Gemcitabine in cancer treatment.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mécanisme D'action
Gemcitabine 5-Benzoate exerts its effects through the same mechanism as Gemcitabine. Once inside the cell, it is phosphorylated by deoxycytidine kinase to form active metabolites, including Gemcitabine diphosphate and Gemcitabine triphosphate . These metabolites inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The benzoate ester may enhance the stability and cellular uptake of the compound, leading to increased efficacy .
Comparaison Avec Des Composés Similaires
Cytarabine: Another nucleoside analog used in cancer treatment.
Fludarabine: A purine analog with similar mechanisms of action.
Capecitabine: A prodrug that is metabolized to 5-fluorouracil, used in cancer therapy.
Comparison: Gemcitabine 5-Benzoate is unique due to its benzoate ester, which may improve its pharmacokinetic properties compared to other nucleoside analogs. This modification can lead to better stability, bioavailability, and potentially enhanced therapeutic outcomes .
Propriétés
Formule moléculaire |
C16H15F2N3O5 |
|---|---|
Poids moléculaire |
367.30 g/mol |
Nom IUPAC |
[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C16H15F2N3O5/c17-16(18)12(22)10(8-25-13(23)9-4-2-1-3-5-9)26-14(16)21-7-6-11(19)20-15(21)24/h1-7,10,12,14,22H,8H2,(H2,19,20,24)/t10-,12-,14-/m1/s1 |
Clé InChI |
HUKCAJBXEFDRFD-MPKXVKKWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![Ethyl 4-(difluoromethyl)-6-methyl-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13426687.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)


![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)
